6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione
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Description
6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione is a useful research compound. Its molecular formula is C20H13FN2O2S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality 6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The fluorophenyl-substituted pyrimido[1,2-b][1,3]thiazine scaffold has shown promise as an antiparasitic agent . Researchers have explored its potential against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and other parasitic infections. Investigating its mechanism of action and optimizing its efficacy could lead to novel antiparasitic drugs.
- The compound’s unique structure makes it an interesting candidate for cancer research. Analogous heterocyclic systems have demonstrated antiproliferative activities against various human cancer cell lines . Further studies could explore its potential as an anticancer agent, possibly targeting specific pathways or receptors.
- Derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial properties . Investigating the fluorophenyl-substituted variant could provide insights into combating bacterial infections, including drug-resistant strains.
- Imidazole-containing compounds serve as essential synthons in drug development . Researchers can explore various synthetic routes to access this compound and its derivatives. Understanding its chemical reactivity and scalability is crucial for potential drug development.
Antiparasitic Activity
Anticancer Properties
Antibacterial and Antimycobacterial Effects
Drug Development and Synthesis Routes
properties
IUPAC Name |
2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-14-8-4-3-7-13(14)18-16-17(11-5-1-2-6-12(11)19(16)25)22-20-23(18)15(24)9-10-26-20/h1-8,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBVNNUFUVFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=C(C(N2C1=O)C4=CC=CC=C4F)C(=O)C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione |
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